N-(3-aminophenyl)benzenesulfonamide

説明

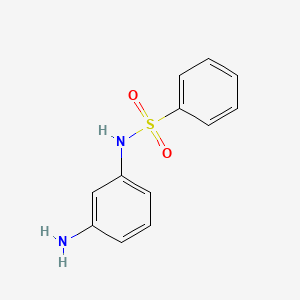

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3-aminophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYQFOIEMVGGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474387 | |

| Record name | N-(3-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104997-09-3 | |

| Record name | N-(3-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Aminophenyl Benzenesulfonamide

Established Synthetic Pathways for N-(3-aminophenyl)benzenesulfonamide Synthesis

The preparation of this compound is primarily achieved through well-established nucleophilic substitution reactions. These methods are characterized by their reliability and are founded on the fundamental reactivity of amines and sulfonyl chlorides.

Amination Reactions of Benzenesulfonyl Chlorides

The most direct and common method for synthesizing this compound involves the reaction of benzenesulfonyl chloride with 1,3-diaminobenzene (also known as m-phenylenediamine). This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The primary amino group of 1,3-diaminobenzene acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The selection of reaction conditions, such as the solvent and the base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate), is crucial for optimizing the yield and minimizing side products. researchgate.netncert.nic.in A significant challenge in this synthesis is the potential for double sulfonylation, where both amino groups of the diamine react, leading to the formation of N,N'-(1,3-phenylene)bis(benzenesulfonamide). To favor monosubstitution, chemists often use a molar excess of the diamine relative to the sulfonyl chloride.

A typical reaction is outlined below:

Reactants: Benzenesulfonyl chloride and 1,3-Diaminobenzene

Base: Pyridine or aqueous sodium carbonate researchgate.net

Product: this compound

This method is analogous to the Hinsberg test, a qualitative test for distinguishing primary, secondary, and tertiary amines based on their reactivity with benzenesulfonyl chloride. ncert.nic.in

Approaches Involving 1,3-Diaminobenzene Precursors

An alternative strategy involves the use of a protected form of 1,3-diaminobenzene or a precursor that is later converted to the diamine. For instance, one could start with a compound where one amino group is protected, such as N-acetyl-1,3-diaminobenzene. The sulfonylation reaction is then carried out on the free amino group, followed by the deprotection of the acetyl group to yield the final product.

Another approach starts from a different precursor altogether, such as 3-nitrophenylamine. The synthesis would proceed via the following steps:

Sulfonylation: Reaction of 3-nitrophenylamine with benzenesulfonyl chloride to form N-(3-nitrophenyl)benzenesulfonamide.

Reduction: Subsequent reduction of the nitro group to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

This multi-step approach can offer better control over selectivity, avoiding the issue of disubstitution inherent in the direct reaction with 1,3-diaminobenzene.

Advanced Strategies for the Synthesis of N-Substituted Benzenesulfonamides

While the previous section focused on the synthesis of the parent compound, significant research has been directed towards the synthesis of N-substituted benzenesulfonamides, which are an important class of molecules in medicinal chemistry. These advanced strategies could be applied to this compound for further derivatization.

Catalytic Systems for N-Alkylation and Acylation

Modern synthetic chemistry has developed powerful catalytic systems for the N-alkylation and N-acylation of sulfonamides, offering milder conditions and broader substrate scope compared to classical methods that often require harsh alkylating agents like alkyl halides. researcher.life

N-Alkylation: Ruthenium and manganese-based catalysts have been shown to be highly effective for the N-alkylation of aminobenzenesulfonamides using alcohols as the alkylating agents. rawdatalibrary.netnih.gov This approach is environmentally friendly as water is the only byproduct. A study demonstrated the use of a metal-ligand bifunctional ruthenium catalyst, [(p-Cymene)Ru(2,2'-bpyO)(H₂O)], for the selective N-alkylation of aminobenzenesulfonamides with a variety of alcohols, yielding amino-(N-alkyl)benzenesulfonamides. rawdatalibrary.netnih.gov

N-Acylation: Palladium(0)-catalyzed carbonylative coupling represents a modern method for synthesizing N-acylsulfonamides. acs.org This process involves the reaction of sulfonyl azides with nucleophiles like indoles or pyrroles in the presence of carbon monoxide. The reaction proceeds through the in situ formation of a sulfonyl isocyanate, which is then trapped by the nucleophile. acs.org This strategy provides a mild and convenient route to valuable N-acylsulfonamides.

| Catalytic Method | Catalyst Example | Reactants | Product Type | Reference |

| N-Alkylation | [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] | Aminobenzenesulfonamide + Alcohol | Amino-(N-alkyl)benzenesulfonamide | rawdatalibrary.net, nih.gov |

| N-Acylation | Palladium(0) / Mo(CO)₆ | Sulfonyl azide (B81097) + Heterocycle + CO | N-Acylsulfonamide | acs.org |

Application of "Borrowing Hydrogen" Methodologies

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology has emerged as a powerful, atom-economical strategy for C-N bond formation. researchgate.net This process allows for the N-alkylation of amines and sulfonamides using alcohols as alkylating agents, generating only water as a byproduct. organic-chemistry.org

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate and a metal-hydride species. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine. Finally, the metal-hydride returns the "borrowed" hydrogen, reducing the imine to the N-alkylated sulfonamide and regenerating the active catalyst. acs.org

Several catalytic systems have been developed for this transformation:

Ruthenium Catalysts: Complexes like [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands (e.g., dppf, DPEphos) are effective for the N-alkylation of primary sulfonamides. organic-chemistry.orgacs.org Reactions often require elevated temperatures (110-150 °C) and may be accelerated by a base. acs.org

Manganese Catalysts: Well-defined and bench-stable Mn(I) PNP pincer complexes have been successfully used for the N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, providing excellent yields. researcher.lifeacs.org

Palladium Catalysts: Palladium(II) O^N^O pincer complexes have also been employed for the N-alkylation of sulfonamides with aromatic primary alcohols via the BH strategy. researchgate.net

| Catalyst Metal | Ligand Type | Alcohol Substrate | Key Features | References |

| Ruthenium | Diphosphine (e.g., dppf) | Primary & Secondary Alcohols | First report for sulfonamides; high temperatures often needed. | organic-chemistry.org, acs.org |

| Manganese | PNP Pincer | Benzylic & Primary Aliphatic Alcohols | Bench-stable precatalyst; excellent yields for mono-alkylation. | acs.org, researcher.life |

| Palladium | O^N^O Pincer | Aromatic Primary Alcohols | Low catalyst loading (0.5 mol%); ecological byproduct (water). | researchgate.net |

Derivatization Strategies for this compound

This compound possesses two primary sites for chemical modification: the aromatic primary amine (-NH₂) and the sulfonamide N-H group. This dual reactivity allows for the synthesis of a wide array of derivatives.

The aromatic amine can undergo a variety of classical reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled alternative.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.

The sulfonamide nitrogen can also be functionalized, primarily through alkylation or acylation as described in section 2.2. These reactions would typically require a strong base to first deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. Selective derivatization of one nitrogen over the other would depend heavily on the chosen reagents and reaction conditions, exploiting the difference in pKa and nucleophilicity between the aromatic amine and the sulfonamide nitrogen. For example, derivatization of the more nucleophilic aromatic amine can often be achieved under milder conditions than those required for the less nucleophilic sulfonamide nitrogen.

Functionalization of the Amino Group

The primary amino group in this compound is a key site for various chemical transformations, including acylation and alkylation, enabling the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

Acylation: The amino group can readily undergo acylation reactions with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in modifying the electronic and steric properties of the molecule. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(3-(acetylamino)phenyl)benzenesulfonamide. The reactivity of the amino group in acylation can be influenced by the electronic nature of the acylating agent.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, further expanding the molecular diversity. The reactivity in alkylation reactions can be sensitive to steric hindrance. For example, studies on analogous aminophenyl compounds have shown that bulky alkyl groups near the amino function can impede dialkylation. nih.gov The position of the amino group also plays a crucial role; for instance, ortho-aminophenyl derivatives can be less reactive towards alkylation due to potential intramolecular hydrogen bonding with adjacent functionalities. nih.gov

Substituent Effects on the Benzenesulfonamide (B165840) Ring

The electronic properties of the benzenesulfonamide ring can be modulated by introducing substituents, which in turn affects the reactivity of the entire molecule. The nature of these substituents—whether electron-donating or electron-withdrawing—plays a critical role.

Theoretical studies on related aryl systems have demonstrated a significant correlation between the activation energies of reactions like amination and the Hammett σ parameters of the substituents. nih.gov Electron-withdrawing groups on the aromatic ring generally enhance the electrophilicity of the sulfonyl group and can influence the acidity of the sulfonamide N-H bond. Conversely, electron-donating groups can increase the electron density on the ring and affect its reactivity in electrophilic aromatic substitution reactions.

The position of the substituent also has a pronounced effect. For instance, the conformation of the N-H bond relative to a substituent on the aniline (B41778) ring can vary, as seen in the crystal structures of different halogenated N-(phenyl)benzenesulfonamides. nih.gov This can lead to different intermolecular interactions and packing in the solid state.

Construction of Hybrid Molecular Architectures

This compound serves as a valuable scaffold for the synthesis of more complex, hybrid molecules that combine different pharmacophores or functional units. This strategy is widely employed in medicinal chemistry to develop compounds with novel biological activities. nih.gov

For example, the amino group provides a convenient handle for linking the benzenesulfonamide moiety to other cyclic structures. One such application is in the synthesis of benzenesulfonamide-piperazine hybrids, which have been investigated for their potential biological activities. nih.gov The synthesis typically involves the reaction of the amino group with a suitably functionalized piperazine (B1678402) derivative.

Furthermore, the principles of using sulfonamide-containing monomers can be extended to create larger polymeric structures. For instance, polysulfonamides have been utilized as catalytic supports in the synthesis of complex molecules like calixresorcarenes, highlighting the utility of the sulfonamide functional group in materials science applications.

Reaction Optimization and Process Enhancements in Synthesis

The efficiency and sustainability of synthetic routes involving this compound can be significantly improved through careful optimization of reaction conditions and the application of modern synthetic techniques.

Influence of Solvent Systems and Temperature

The choice of solvent and the reaction temperature are critical parameters that can profoundly impact the outcome of synthetic transformations involving this compound.

Solvent Effects: The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stabilization of transition states. For instance, in acylation and alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the dissolution of the sulfonamide and the base. The solvent can also affect the rate and selectivity of the reaction.

Temperature Effects: Temperature control is crucial for managing reaction kinetics and minimizing side reactions. Many reactions involving the functionalization of the amino group are initially performed at lower temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature or heating to drive the reaction to completion. clockss.org Theoretical studies on related amination reactions have shown that temperature can influence the activation energy barriers, thereby affecting the reaction rate. nih.gov

The following table provides a general overview of the influence of solvents and temperature on common reactions involving this compound.

| Reaction Type | Typical Solvents | Typical Temperature Range | General Observations |

| Acylation | Dichloromethane, Chloroform (B151607), Pyridine | 0 °C to reflux | Base is often required to neutralize the acid byproduct. |

| Alkylation | DMF, Acetonitrile, Toluene | Room temperature to reflux | Choice of base and temperature can influence mono- vs. dialkylation. |

| Hybrid Synthesis | Ethanol, DMF, Acetic Acid | Room temperature to reflux | Solvent choice depends on the specific coupling partners and reaction type. |

Catalytic Enhancements and Microwave Assistance

The use of catalysts and non-conventional energy sources like microwave irradiation can lead to significant improvements in the synthesis of this compound and its derivatives, offering benefits such as shorter reaction times, higher yields, and milder reaction conditions.

Catalytic Enhancements: Various catalysts can be employed to promote reactions at the amino or sulfonamide groups. For example, the direct amidation of carboxylic acids with amines can be catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036), providing a greener alternative to traditional coupling reagents. mdpi.com The development of efficient catalysts for reactions such as N-alkylation and C-N cross-coupling is an active area of research.

Microwave Assistance: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, can lead to higher product yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net For instance, the synthesis of pyrazole (B372694) derivatives from chalcone (B49325) precursors has been shown to be significantly more efficient under microwave irradiation. rasayanjournal.co.in This technology holds great promise for optimizing the synthesis of complex molecules derived from this compound. The use of microwave-assisted methods for preparing heterogeneous catalysts is also a growing field, which could have applications in the synthesis of this compound. nih.gov

The table below summarizes the potential benefits of catalytic and microwave-assisted approaches.

| Enhancement Method | Key Advantages | Example Application |

| Catalysis | Increased reaction rates, higher selectivity, milder conditions. | Ceric ammonium nitrate for amidation. |

| Microwave Assistance | Drastically reduced reaction times, improved yields, enhanced purity. | Synthesis of heterocyclic derivatives. |

Computational Chemistry and Molecular Modeling Investigations of N 3 Aminophenyl Benzenesulfonamide

Theoretical Elucidation of Molecular and Electronic Structures

Computational chemistry provides powerful tools to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-(3-aminophenyl)benzenesulfonamide, these methods can offer insights into its stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Although a specific DFT analysis for this compound is not readily found, studies on similar molecules, such as N-phenylbenzenesulfonamide, provide a reliable framework for predicting its geometry. nih.gov

The molecular structure of this compound is characterized by two phenyl rings connected by a sulfonamide bridge (-SO₂NH-). DFT calculations, typically employing a basis set like B3LYP/6-31G(d,p), would likely show that the molecule is not planar. nih.govresearchgate.net The dihedral angle between the two aromatic rings is a key geometric parameter. For instance, in N-(3-chlorophenyl)benzenesulfonamide, this angle is approximately 65.4°. A similar non-planar conformation is expected for this compound, influenced by the electronic and steric effects of the amino group.

Table 1: Predicted Geometric Parameters of this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Basis of Prediction |

| Dihedral Angle (Phenyl-SO₂-NH-Phenyl) | 60-70° | Analogy with N-(3-chlorophenyl)benzenesulfonamide |

| S=O Bond Length | ~1.43 Å | General values for sulfonamides |

| S-N Bond Length | ~1.64 Å | General values for sulfonamides |

| C-S Bond Length | ~1.77 Å | General values for sulfonamides |

| C-N (amino) Bond Length | ~1.40 Å | General values for anilines |

Note: These are predicted values based on computational studies of analogous compounds and may not represent the exact experimental values for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, which is electron-rich due to the amino group. jsaer.com Conversely, the LUMO is likely to be distributed over the benzenesulfonamide (B165840) moiety, particularly the sulfonyl group and the adjacent phenyl ring. nih.gov This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. jsaer.com Based on studies of similar compounds, this compound is expected to be a moderately reactive molecule. jsaer.com

Table 2: Predicted Frontier Orbital Energies and Reactivity Indices for this compound

| Parameter | Predicted Value Range (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 5.0 | Chemical reactivity and stability |

Note: These values are estimations based on DFT calculations of analogous sulfonamides and can vary depending on the computational method and basis set used. jsaer.comtandfonline.com

Molecular Electrostatic Potential (MEP) and Charge Distribution Analyses

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. mdpi.com

For this compound, the MEP analysis would likely reveal negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, indicating these as potential sites for hydrogen bonding and coordination with electrophiles. jsaer.comrsc.org The hydrogen atoms of the sulfonamide and amino groups would exhibit positive potential, making them susceptible to interaction with nucleophiles. jsaer.com The aromatic rings will show regions of both positive and negative potential, reflecting the complex interplay of electron-donating and -withdrawing effects. ias.ac.innih.gov

Investigations of Tautomeric Equilibria and Conformational Landscapes

Sulfonamides can exist in different tautomeric forms, primarily the sulfonamide and sulfonimide forms. researchgate.netrsc.org Theoretical studies on N-heterocyclic arenesulfonamides have shown that while the sulfonamide tautomer is generally more stable in the gas phase, the sulfonimide form can become more favorable in polar solvents. researchgate.netrsc.org For this compound, the sulfonamide form is expected to be the predominant tautomer under most conditions. nih.gov

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as an enzyme.

Predictive Binding to Enzyme Active Sites

While specific docking studies for this compound against the listed enzymes are scarce, the benzenesulfonamide scaffold is a well-known pharmacophore that inhibits various enzymes.

AmpC β-lactamase: This enzyme is a major cause of bacterial resistance to β-lactam antibiotics. nih.gov Molecular docking studies of benzenesulfonamide derivatives with AmpC β-lactamase could reveal key interactions with active site residues, potentially leading to the design of novel inhibitors. nih.govrsc.org

Carbonic Anhydrase: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, zinc-containing metalloenzymes involved in various physiological processes. nih.govtandfonline.com Docking studies consistently show the sulfonamide group coordinating with the zinc ion in the active site, while the aromatic rings form interactions with hydrophobic and hydrophilic residues. tandfonline.commdpi.comnih.govrsc.orgnih.gov It is highly probable that this compound would adopt a similar binding mode.

Dihydropteroate (B1496061) Synthase (DHPS): This enzyme is the target for sulfonamide antibacterial drugs. While docking studies on this compound are not available, related sulfonamides have been studied for their interaction with DHPS.

Peroxidase: Molecular docking studies have been used to investigate the interaction of various substrates and inhibitors with peroxidases. nih.govmdpi.com A benzenesulfonamide derivative could potentially bind to the active site of peroxidase, although specific studies are needed to confirm this.

Smyd3: This enzyme is a histone methyltransferase implicated in cancer. cerradopub.com.br Docking studies have shown that benzenesulfonamide derivatives can bind to the active site of Smyd3, suggesting that this compound could also be a potential inhibitor. cerradopub.com.brresearchgate.netnih.govnih.gov

Insulysin: Also known as insulin-degrading enzyme, insulysin is a target for the development of diabetes treatments. nih.gov Molecular docking has been employed to identify potential inhibitors of this enzyme.

NADs (NAD⁺-dependent enzymes) and NaMNAT (Nicotinamide mononucleotide adenylyltransferase): These enzymes are crucial for NAD⁺ biosynthesis and metabolism. umn.edunih.govsigmaaldrich.comdrugbank.com Inhibitors of these enzymes are of interest for various therapeutic applications. The potential of this compound to interact with these enzymes would need to be investigated through specific docking studies.

Table 3: Summary of Predicted Enzyme Interactions for this compound

| Enzyme | Predicted Interaction | Key Interacting Residues (Hypothetical) |

| AmpC β-lactamase | Potential inhibition | Active site serines and other polar residues |

| Carbonic Anhydrase | Strong inhibition | Zinc ion, histidines, and other active site residues nih.gov |

| Dihydropteroate Synthase | Potential inhibition | Pterin binding pocket residues |

| Peroxidase | Possible interaction | Heme-proximal residues |

| Smyd3 | Potential inhibition | Binding to the substrate or cofactor pocket cerradopub.com.brnih.gov |

| Insulysin | Possible interaction | Zinc-binding and substrate recognition sites nih.gov |

| NADs/NaMNAT | Possible interaction | NAD⁺ binding site residues nih.gov |

Note: The predicted interactions are based on the known pharmacology of the benzenesulfonamide scaffold and require experimental validation for this compound.

Elucidation of Ligand-Receptor Interaction Modes (e.g., 5-HT6 Receptor, Beta3-Adrenoceptors)

Computational docking and modeling studies have been instrumental in deciphering the binding modes of benzenesulfonamide-containing ligands to G protein-coupled receptors like the serotonin (B10506) 5-HT6 receptor and beta3-adrenoceptors.

5-HT6 Receptor: The 5-HT6 receptor is a significant target in the central nervous system for conditions such as cognitive disorders and schizophrenia. nih.gov Modeling studies of human 5-HT6 receptors have identified specific amino acid residues crucial for the binding of antagonists. The presence of an N1-benzenesulfonyl group is a key factor in how tryptamine-related compounds bind to 5-HT6 receptors. nih.gov Computational models have defined an aromatic and hydrophobic binding region for antagonists. nih.gov

Studies have identified a common binding model for benzenesulfonyl-containing compounds at the 5-HT6 receptor. nih.gov The basic amine groups of these ligands often form interactions with Asp-106, while other parts of the molecules interact with residues like Thr196 and Ser111 within an aromatic/hydrophobic pocket. nih.gov Further research has highlighted a physical interaction between the C-terminus of the 5-HT6 receptor and the KH3 domain of the neuro-oncological ventral antigen 1 (Nova-1), a brain-enriched splicing regulator. nih.goven-journal.org

| Amino Acid Residue | Role in Binding | Reference |

|---|---|---|

| Asp-106 | Interaction with basic amine groups of ligands. | nih.gov |

| Val-107 | Contributes to an aromatic/hydrophobic binding region. | nih.gov |

| Ser-111 | Interaction with the 5-hydroxy or methoxy (B1213986) group of ligands. | nih.gov |

| Phe-188 | Contributes to an aromatic/hydrophobic binding region. | nih.gov |

| Ala-192 | Contributes to an aromatic/hydrophobic binding region. | nih.gov |

| Thr-196 | Interaction with the 5-hydroxy or methoxy group of ligands. | nih.gov |

| Phe-198 | Contributes to an aromatic/hydrophobic binding region. | nih.gov |

| Phe-285 | Contributes to an aromatic/hydrophobic binding region. | nih.gov |

Beta3-Adrenoceptors: The beta3-adrenoceptor (β3-AR) is another important target where benzenesulfonamide derivatives have been studied. Computational and structure-activity relationship (SAR) studies have been employed to develop potent and selective agonists for the human β3-AR. nih.gov These studies have led to the identification of benzenesulfonamide derivatives with high affinity and selectivity for the β3-AR over β1- and β2-ARs. nih.gov For instance, the benzenesulfonamide derivative L748337 has been identified as a selective β3-AR antagonist that couples predominantly to G(i) to activate MAPK signaling pathways. nih.gov In contrast, the agonist L755507, which also contains a benzenesulfonamide structure, couples to both G(s) and G(i) to activate different signaling pathways. nih.gov

Modeling Interactions with Ion Channels and Calcium Channels

Computational modeling is crucial for understanding how drugs interact with ion channels, which are fundamental in many physiological processes. nih.gov

Ion and Calcium Channels: Research has focused on developing sulfonamide analogues as inhibitors of N-type (CaV2.2) calcium channels, which are significant targets for neuropathic pain. nih.gov To overcome chemical stability issues with some compounds, an isosteric sulfonamide functional group was used to replace a more labile amide bond. nih.gov This modification resulted in compounds with improved pharmacokinetic profiles and drug-like properties. nih.gov Modeling studies of L-type calcium channels have revealed common binding features for blockers, such as hydrogen bonds with specific tyrosine residues and interactions with glutamates in the selectivity filter. nih.gov

Furthermore, benzenesulfonamide derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, an ion channel implicated in conditions like acute lung injury. nih.govresearchgate.net Computational studies have guided the synthesis and evaluation of these derivatives, leading to compounds with significantly increased inhibitory potency compared to the parent compound. nih.gov

| Compound Type | Target Channel | Key Finding | Reference |

|---|---|---|---|

| Phenoxyaniline Sulfonamide Analogues | hCaV2.2 (N-type) | Replacement of an amide with a sulfonamide group improved stability and maintained or improved activity. | nih.gov |

| Phenoxyaniline Sulfonamide Analogues | hCaV3.2 (T-type) | Demonstrated functional inhibition, providing a basis for further optimization. | nih.gov |

| Benzenesulfonamide Derivatives | TRPV4 | Analogues of RN-9893 showed a 2.9 to 4.5-fold increase in inhibitory potency. | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Binding Processes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of protein-ligand interactions. Unlike static docking, MD simulations can account for protein flexibility, revealing cryptic binding sites that are not apparent in rigid crystal structures. nih.gov

These simulations can predict the most probable binding poses of ligands like this compound within a receptor's binding pocket. rsc.org By simulating the movement of atoms over time, MD can provide insights into the stability of these interactions and the conformational changes that occur upon binding. nih.gov For example, ligand-mapping MD simulations using small molecule probes like benzene (B151609) can successfully predict and validate previously unknown binding sites on a protein surface. nih.gov This approach is valuable for identifying novel druggable pockets. nih.gov Furthermore, MD simulations are used to calculate the binding free energy of a ligand to its target, which helps in ranking potential drug candidates. rsc.org

In Silico Assessment of Bioactivity and Pharmacological Profiles

The initial assessment of a compound's potential biological activities and pharmacological profile can be efficiently performed using a variety of in silico tools. nih.gov These computational methods predict a compound's properties based on its chemical structure, significantly accelerating the early phases of drug discovery. mdpi.com

Software platforms like PASS (Prediction of Activity Spectra for Substances) and databases such as Swiss Target Prediction and BindingDB are utilized to forecast the likely biological activities and molecular targets of new chemical entities. researchgate.net For sulfonamide derivatives, these tools can predict a range of activities, including potential as enzyme inhibitors, antagonists for growth factor receptors, or anti-inflammatory agents. researchgate.net This approach, which explores the interaction of a single compound with multiple targets, is central to the concept of polypharmacology. researchgate.net The predictions generated by these in silico methods provide a strong basis for guiding subsequent experimental validation. researchgate.net

| Predicted Biological Activity | Potential Mechanism/Target | Reference |

|---|---|---|

| Phosphatase Inhibitor | Inhibition of signal transduction pathways. | researchgate.net |

| Hepatocyte Growth Factor Antagonist | Blocking specific growth factor receptor signaling. | researchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | researchgate.net |

| Antifungal | Inhibition of fungal-specific enzymes or pathways. | researchgate.net |

| Carbonic Anhydrase Inhibition | Targeting various isoforms including hCA I, II, VII, IX, and XII. | nih.gov |

Structure-Activity Relationship (SAR) Derivation Through Computational Approaches

Computational chemistry plays a pivotal role in deriving Structure-Activity Relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. By systematically modifying parts of a lead compound in silico, researchers can predict how these changes will affect binding affinity and efficacy. academie-sciences.fr

For example, in the development of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer agents, computational SAR studies provided clear guidance on which substitutions on the benzenesulfonamide ring would enhance potency. nih.gov This led to the design of optimized compounds with significantly improved anti-proliferative activity. nih.gov Similarly, research on benzenesulfonamide derivatives as TRPV4 antagonists used computational analysis to explore the SAR, resulting in the synthesis of new analogues with substantially higher inhibitory effects. nih.govresearchgate.net These studies often reveal that electrostatic fields, hydrophobic interactions, and hydrogen bonding are critical factors in the binding of inhibitors to their target proteins. rsc.org

| Compound Series | Target | Key SAR Finding | Outcome | Reference |

|---|---|---|---|---|

| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides | Cancer Cell Lines | Informed replacement of the acetamide (B32628) function and substitution pattern of the benzenesulfonamide ring. | Enhanced anti-proliferative potency. | nih.gov |

| RN-9893 Analogues (Benzenesulfonamides) | TRPV4 Channel | Specific substitutions on the benzenesulfonamide structure led to increased inhibitory activity. | Compounds 1b and 1f showed 2.9 to 4.5-fold increased potency (IC50 = 0.71 µM and 0.46 µM). | nih.gov |

| 1,3-Thiazole-piperazine derivatives | Acetylcholinesterase | Introduction of specific R groups (e.g., benzyl) led to potent inhibition. | IC50 values in the nanomolar range, some better than the standard Donepezil. | academie-sciences.fr |

Biological Activity and Mechanistic Studies in Vitro of N 3 Aminophenyl Benzenesulfonamide Derivatives

Enzyme Inhibition Potency and Selectivity

The core structure of N-(3-aminophenyl)benzenesulfonamide serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. Researchers have systematically modified this structure to probe its interactions with different enzyme active sites, leading to the discovery of compounds with significant therapeutic potential.

Carbonic Anhydrase (CA) Isozyme Inhibition Studies

This compound derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. Certain CA isozymes, particularly CA IX and CA XII, are overexpressed in tumor cells and are associated with cancer progression, making them attractive targets for anticancer drug design.

A series of 24 pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide (B1265440) were synthesized and evaluated for their inhibitory activity against four human CA isoforms: CA I, CA II, CA IX, and CA XII. nih.gov Many of these compounds demonstrated potent, nanomolar-level inhibition of CA IX and CA XII. nih.gov Docking studies have suggested that these derivatives likely bind to the hydrophobic P1 site of the carbonic anhydrases, which contributes to their observed inhibitory profiles. nih.gov

In another study, novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) were synthesized and their affinity for human carbonic anhydrases was assessed. mdpi.com The investigation identified compounds with selective inhibitory activity against different CA isoenzymes. mdpi.com Furthermore, some 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives have been developed as analogs of the known CA inhibitor SLC-0111. bldpharm.com These compounds exhibited varying degrees of inhibition against hCA I, II, IX, and XII, with inhibition constants (KI) spanning from the nanomolar to the micromolar range. bldpharm.com Specifically, the introduction of a second hydrophilic tail in certain derivatives significantly boosted their inhibitory potency against the tumor-associated hCA IX and hCA XII isoforms. bldpharm.com

The table below summarizes the inhibitory activity of selected this compound derivatives against various human carbonic anhydrase isozymes.

| Compound/Derivative | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) |

| Pyridinium derivatives of 3-aminobenzenesulfonamide | Generally potent inhibitors | Generally potent inhibitors | Nanomolar range | Nanomolar/sub-nanomolar range |

| 4-((3-oxo-3-phenylpropyl)amino) benzenesulfonamide (B165840) derivatives | 49.3-6459 nM | 5.1-4171 nM | 9.4-945.1 nM | 5.2-1159 nM |

Interactive Data Table: Carbonic Anhydrase Inhibition by this compound Derivatives

| Derivative Class | Target Isozyme | Inhibition Potency | Reference |

| Pyridinium derivatives | hCA IX | Nanomolar | nih.gov |

| Pyridinium derivatives | hCA XII | Nanomolar/sub-nanomolar | nih.gov |

| 4-((3-oxo-3-phenylpropyl)amino) derivatives | hCA II | 5.1-4171 nM | bldpharm.com |

| 4-((3-oxo-3-phenylpropyl)amino) derivatives | hCA IX | 9.4-945.1 nM | bldpharm.com |

| 4-((3-oxo-3-phenylpropyl)amino) derivatives | hCA XII | 5.2-1159 nM | bldpharm.com |

Peroxidase (POD) Enzyme Inhibition Kinetics

Currently, there is a lack of specific research data on the peroxidase (POD) enzyme inhibition kinetics of this compound derivatives. However, studies on structurally related compounds, such as aminophenols, have demonstrated inhibitory effects on peroxidase-catalyzed reactions. For instance, o-aminophenol and its derivatives have been shown to inhibit the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) by peroxidase. nih.gov This suggests that the aminophenyl moiety within the this compound structure could potentially contribute to peroxidase inhibition, though dedicated studies are required to confirm and characterize this activity.

Inhibition of Folic Acid Synthesis Pathway Enzymes

Modulation of Cholinesterase and α-Glucosidase Activities

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help control blood glucose levels in diabetic patients.

Several studies have explored the potential of benzenesulfonamide derivatives as inhibitors of these enzymes. For instance, a series of amine sulfonamide derivatives were synthesized and showed potent inhibition of both AChE and α-glucosidase. nih.gov Another study on benzenesulfonamide-based thiourea (B124793) and thiazolidinone derivatives also reported promising inhibitory effects against AChE, BChE, and α-glucosidase. nih.govmdpi.com Molecular docking studies have been employed to understand the binding interactions of these derivatives within the active sites of the target enzymes. nih.govmdpi.com

The inhibitory activities of selected benzenesulfonamide derivatives are presented in the table below.

| Derivative Series | Target Enzyme | KI Range |

| Amine sulfonamides (10 and 10i series) | Acetylcholinesterase (AChE) | 2.26 ± 0.45 - 3.57 ± 0.97 µM |

| Amine sulfonamides (10 and 10i series) | α-Glucosidase | 95.73 ± 13.67 - 102.45 ± 11.72 µM |

Interactive Data Table: Cholinesterase and α-Glucosidase Inhibition by Benzenesulfonamide Derivatives

| Derivative Type | Enzyme Target | Reported Inhibition | Reference |

| Amine sulfonamides | Acetylcholinesterase | Potent | nih.gov |

| Amine sulfonamides | α-Glucosidase | Potent | nih.gov |

| Thiazolidinone derivatives | Acetylcholinesterase | Promising | nih.govmdpi.com |

| Thiazolidinone derivatives | Butyrylcholinesterase | Promising | nih.govmdpi.com |

| Thiazolidinone derivatives | α-Glucosidase | Potent | nih.govmdpi.com |

Investigations of Smyd3 Enzyme Inhibition

The SET and MYND domain-containing protein 3 (Smyd3) is a lysine (B10760008) methyltransferase that has been implicated in the development and progression of various cancers. Its overexpression in several types of tumors has made it an emerging target for cancer therapy. researchgate.net

A theoretical study investigated the interaction of various benzenesulfonamide derivatives with the Smyd3 protein. The results from molecular docking simulations suggested that several of these derivatives could act as potent inhibitors of Smyd3. The study reported that the calculated inhibition constants (Ki) for some benzenesulfonamide derivatives were significantly lower than that of the parent benzenesulfonamide and other known inhibitors, indicating a potentially strong binding affinity. These findings highlight the potential of the benzenesulfonamide scaffold for the design of novel Smyd3 inhibitors, although experimental validation is necessary to confirm these theoretical predictions.

NAD Biosynthesis Pathway Enzyme Inhibition

The nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis pathways are critical for cellular metabolism and energy production, and their dysregulation is often observed in cancer. Enzymes in these pathways, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate (B505614) phosphoribosyltransferase (NAPRT), are considered promising targets for anticancer drug discovery.

While direct studies on the inhibition of NAD biosynthesis enzymes by this compound are limited, research on related heterocyclic compounds provides some insights. For example, a study on benzimidazole (B57391) derivatives, which share some structural similarities with benzenesulfonamides, identified compounds that can modulate the activity of NAPRT, with some acting as inhibitors and others as activators. nih.gov This suggests that the broader class of compounds to which this compound belongs could interact with enzymes of the NAD biosynthesis pathway. However, more specific research is needed to determine the precise effects of this compound derivatives on these enzymes.

Characterization of Insulysin Inhibition

Insulysin, also known as insulin-degrading enzyme (IDE), is a primary enzyme responsible for the degradation of insulin (B600854) and other amyloidogenic peptides, such as the β-amyloid (Aβ) peptide. mdpi.com As such, IDE has been identified as a potential therapeutic target for both type 2 diabetes and Alzheimer's disease. mdpi.com The enzyme is a neutral zinc and thiol-dependent metallopeptidase belonging to the invercinzin family, which is characterized by an inverted "HxxEH" active site motif compared to traditional metalloenzymes. mdpi.com

The therapeutic potential of inhibiting IDE to enhance insulin activity has been a long-standing concept. nih.gov Inhibition of IDE could potentiate insulin signaling by reducing the catabolism of the hormone. nih.govuchicago.edu Research has led to the development of potent and selective peptide hydroxamic acid inhibitors of IDE. nih.gov Crystallographic studies have revealed that these inhibitors can stabilize IDE's inactive "closed" conformation, presenting a novel mode of inhibition. nih.gov While the benzenesulfonamide scaffold is a common feature in inhibitors of other zinc-containing enzymes like carbonic anhydrases, specific data characterizing the direct inhibition of insulysin by this compound or its close derivatives is not extensively detailed in the reviewed literature. The primary focus for non-peptide IDE inhibitors has been on identifying compounds that can selectively target IDE without cross-reacting with other metalloproteases. nih.govuchicago.edu

Receptor Binding and Functional Modulation

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for a receptor. nih.gov These assays utilize a radioactively labeled compound (radioligand) to measure its binding to a receptor preparation, which can be in the form of cell membranes or intact cells. sci-hub.se The primary types of assays—saturation, competition, and kinetic—allow for the determination of key parameters such as receptor density (Bmax), the equilibrium dissociation constant of the radioligand (Kd), and the inhibitory constant (Ki) for unlabeled competitor compounds. nih.gov

Derivatives of the benzenesulfonamide scaffold have been successfully developed as high-affinity ligands for G-protein coupled receptors (GPCRs). For instance, a novel benzenesulfonamide derivative was identified as a potent agent targeting the C-X-C chemokine receptor type 4 (CXCR4). nih.gov A competition-binding assay was performed using a known biotinylated CXCR4 antagonist, TN14003, to determine the affinity of the new compound. The results demonstrated a high affinity, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov In another study, benzenesulfonamide derivatives were evaluated for their binding to β-adrenergic receptors, highlighting the versatility of this chemical scaffold. nih.gov

Table 1: Receptor Binding Affinity of a Benzenesulfonamide Derivative against CXCR4

| Compound | Target Receptor | Assay Type | Measured Parameter | Value |

|---|

Data sourced from a study on novel PET radioligands for CXCR4. nih.gov

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays measure downstream cellular responses following receptor interaction, such as changes in second messenger concentrations (e.g., cAMP) or ion fluxes (e.g., calcium).

For the aforementioned CXCR4-binding benzenesulfonamide derivative, a secondary functional assay confirmed its antagonist activity. nih.gov The Matrigel invasion assay was used to measure the compound's ability to inhibit cancer cell chemotaxis mediated by the CXCR4/CXCL12 axis. The compound was found to inhibit this cell migration in a dose-dependent manner, confirming it as a functional antagonist of the CXCR4 receptor. nih.gov

In a different context, benzenesulfonamide derivatives have been designed as androgen receptor (AR) antagonists. nih.gov Their inhibitory activity was evaluated using a dual-luciferase reporter assay in LNCaP cells, a common method to quantify the transcriptional activity of nuclear receptors like AR. nih.gov Furthermore, a study of novel tryptanthrin (B1681603) derivatives incorporating a benzenesulfonamide moiety assessed their ability to inhibit cholinesterases (AChE and BuChE) using the Ellman's method, which measures enzyme activity. mdpi.com This work identified compounds with significant, nonselective inhibitory effects on both enzymes. mdpi.com

Table 2: Functional Antagonistic Activity of a Benzenesulfonamide Derivative

| Compound | Target/Pathway | Functional Assay | Measured Effect | Result |

|---|---|---|---|---|

| Compound 5 (Benzenesulfonamide derivative) | CXCR4/CXCL12 Axis | Matrigel Invasion (Chemotaxis) | Inhibition of cell invasion | >65% inhibition at 10 nM |

Data sourced from studies on CXCR4 antagonists nih.gov and Androgen Receptor antagonists. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying a lead compound, researchers can identify the key chemical features responsible for its efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents. nih.gov The benzenesulfonamide scaffold has been the subject of extensive SAR studies for a wide range of biological targets.

Anticancer Activity: For benzenesulfonamides designed as carbonic anhydrase IX (CA IX) inhibitors, a "tail approach" has been utilized. This involves appending various chemical moieties to the main scaffold to interact with different parts of the enzyme's active site cavity. Replacing the ureido moiety of a lead compound with a thiazol-4-one heterocyclic ring was shown to be a successful strategy. nih.gov In another series, the introduction of 1,3,5-triazine (B166579) and benzimidazole fragments led to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov QSAR studies revealed that specific molecular descriptors could predict the antitumor activity of these new sulfonamides. nih.gov

Antileishmanial Activity: In the optimization of benzenesulfonamides against Leishmania spp., it was found that potency was strongly dependent on the lipophilicity of the compounds. This presented a challenge for achieving favorable pharmacokinetic profiles. nih.govscispace.com

Enzyme Inhibition: For inhibitors of metallo-β-lactamase ImiS, SAR analysis revealed that meta-substitution on the phenyl ring of the benzenesulfonamide scaffold significantly improved inhibitory activity compared to para or ortho substitutions. nih.gov

Table 3: Summary of Structure-Activity Relationships for Benzenesulfonamide Derivatives

| Target | Scaffold Modification | Effect on Bioactivity |

|---|---|---|

| Carbonic Anhydrase IX | Appending "tails" (e.g., thiazol-4-one) to the scaffold | Interacts with the active site cavity, enhancing inhibitory action. nih.gov |

| Leishmania spp. | Increasing lipophilicity | Strongly correlated with increased potency, but created challenges for oral availability. nih.govscispace.com |

| Metallo-β-lactamase ImiS | Substitution at the meta-position of the phenyl ring | Significantly improved inhibitory activity. nih.gov |

Lead optimization is the iterative process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to develop a viable drug candidate. nih.govdanaher.com This process often involves a combination of medicinal chemistry techniques and computational modeling. patsnap.com

Key strategies for optimizing benzenesulfonamide-based leads include:

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, it can be used to guide modifications to the lead compound to enhance binding affinity and selectivity. patsnap.com Molecular docking studies have been used to investigate the binding modes of benzenesulfonamide derivatives in the active sites of targets like the androgen receptor and MDM2 protein. nih.govnih.gov

Improving Pharmacokinetics: A major challenge in lead optimization is achieving a suitable ADME profile. For a series of antileishmanial benzenesulfonamides, high lipophilicity, while beneficial for potency, led to poor pharmacokinetics, making it difficult to identify an orally available candidate. nih.gov Optimization strategies focus on modifying the chemical structure to improve properties like solubility and metabolic stability. danaher.com

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. In the design of CA IX inhibitors, the ureido moiety of a lead compound was successfully replaced by a thiazol-4-one ring, a bioisosteric replacement that integrated a key thioureido moiety. nih.gov

The overarching goal of lead optimization is to transform a biologically active molecule into a drug candidate with a balanced profile of potency, selectivity, and drug-like properties, ultimately increasing the probability of success in clinical development. nih.govresearchgate.net

Cellular Mechanism of Action Investigations

The therapeutic potential of this compound and its derivatives has been a subject of extensive research, particularly focusing on their cellular mechanisms of action across a range of diseases. These investigations have unveiled a multi-faceted pharmacological profile, demonstrating effects that span from anti-cancer to antimicrobial activities. The following sections detail the in vitro biological activities and mechanistic studies of these compounds.

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (e.g., Melanoma, Pancreatic Cancer, Chronic Myeloid Leukemia)

Derivatives of benzenesulfonamide have shown significant anti-proliferative and cytotoxic effects against various cancer cell lines. Their efficacy is often linked to the specific structural modifications on the parent molecule.

In studies involving melanoma , benzenesulfonamide-bearing imidazole (B134444) derivatives have been evaluated for their cytotoxicity. nih.govnih.gov Testing against the human malignant melanoma IGR39 cell line revealed that several compounds could reduce cell viability, with some non-hydroxylated compounds containing an imidazolone (B8795221) fragment being particularly active. nih.gov For instance, the most cytotoxic compound identified in one study exhibited a half-maximal effective concentration (EC50) of 27.8 µM against the IGR39 cell line. nih.gov These active compounds were also shown to reduce cell colony formation and inhibit the growth of IGR39 cell spheroids, suggesting potential for disrupting tumor progression in three-dimensional models that better mimic in vivo conditions. nih.gov

The anti-proliferative activity of benzenesulfonamide derivatives has also been noted in pancreatic cancer cell lines. Virtual screening identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide as a lead compound that inhibits the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 (concentration for 50% growth inhibition) of 2.97 µM. nih.gov Further development of this compound class, particularly by contracting the hexylamino spacer to an ethyl or propyl group, proved beneficial for activity against a broader panel of cancer cells. nih.gov Another study focusing on quinoline-based sulfonamide derivatives identified compounds with significant, selective cytotoxicity against PANC-1 and CAPAN-1 pancreatic cancer cell lines. researchgate.net Specifically, one derivative with a 4-methyl phenyl moiety (compound 3b) was nearly four times more potent than cisplatin (B142131) against the PANC-1 cell line, while another with a 4-trifluoromethyl phenyl moiety (compound 3f) showed double the potency of the standard drug. researchgate.net

While direct studies on this compound derivatives against Chronic Myeloid Leukemia (CML) are not extensively detailed in the provided research, related sulfonamide-containing structures have been investigated. For example, tyrosol derivatives bearing isoxazole (B147169) and triazole moieties have demonstrated anti-proliferative activity against primary CML cells, including those from patients resistant to standard therapies. researchgate.net This suggests that the broader class of sulfonamide-containing compounds holds promise for targeting leukemia cells. Additionally, lupane (B1675458) triterpene derivatives have been shown to inhibit the K562 leukemia cell line, indicating that various molecular scaffolds can be effective against this type of cancer. researchgate.net

| Derivative Class | Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide-imidazole derivative | IGR39 | Melanoma | EC50 | 27.8 µM | nih.gov |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 | Pancreatic Cancer | GI50 | 2.97 µM | nih.gov |

| Quinoline-based sulfonamide (Compound 3b) | PANC-1 | Pancreatic Cancer | IC50 | ~4x more potent than cisplatin | researchgate.net |

| Quinoline-based sulfonamide (Compound 3f) | PANC-1 | Pancreatic Cancer | IC50 | ~2x more potent than cisplatin | researchgate.net |

| Tyrosol derivative (Compound 3d) | Primary CML cells | Chronic Myeloid Leukemia | Statistically significant anti-proliferative activity | researchgate.net |

Pathways of Induced Cell Death (Apoptosis and Autophagy)

The anti-cancer effects of this compound derivatives are largely attributed to their ability to induce programmed cell death, primarily through apoptosis and potentially by modulating autophagy.

Apoptosis , or programmed cell death, is a key mechanism by which these compounds eliminate cancer cells. A novel quinazolin-4-sulphomide derivative, referred to as 3c, was found to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS disrupts the cell's redox balance, leading to a cascade of events characteristic of the intrinsic mitochondrial apoptotic pathway. nih.gov Treatment with this derivative resulted in decreased levels of NADPH and glutathione, which are crucial for the cell's antioxidant capacity. nih.govnih.gov The subsequent oxidative stress leads to an upregulation of the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins Bcl-2 and BclxL. nih.govnih.gov This shift in the Bax/Bcl-2 ratio causes the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase. nih.gov Activated caspase-9 then triggers effector caspases-3 and -6, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, cell death. nih.govnih.gov Similarly, other benzenesulfonamide derivatives have been shown to induce apoptosis in breast, cervical, and colon cancer cells by causing a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. nih.gov Quinoline-based sulfonamide derivatives have also been confirmed to induce apoptosis in pancreatic cancer cells. researchgate.net

Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. While direct induction of autophagy by this compound derivatives is not explicitly detailed, the interplay between autophagy and cancer cell sensitivity to drugs is an important area of study. nih.govnih.gov For instance, some cancer therapies can induce autophagy as a survival mechanism, and inhibiting this process can sensitize tumor cells to the drug. nih.govnih.gov Conversely, in some contexts, the induction of autophagy can also enhance the efficacy of anti-cancer drugs. nih.gov Research has shown that amino acid deprivation in cancer cells can lead to a compensatory induction of autophagy, which increases their sensitivity to autophagy inhibitors. nih.gov Given that benzenesulfonamide derivatives can induce cellular stress and apoptosis, it is plausible that they could also modulate autophagic pathways, a concept that warrants further investigation.

Antiviral Mechanisms, including HIV-1 Capsid Inhibition and Assembly Modulation

The HIV-1 capsid (CA) protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle, making it an attractive target for novel antiviral therapies. Benzenesulfonamide-containing phenylalanine derivatives have been designed and synthesized as potent HIV-1 CA inhibitors. nih.gov These compounds were developed through structural modifications of a known inhibitor, PF-74. nih.gov

Structure-activity relationship studies led to the identification of a derivative, compound 11l, which exhibited significantly improved anti-HIV-1 activity compared to the parent compound. nih.gov Mechanistic studies revealed that these inhibitors have a dual-stage antiviral profile. nih.gov In the early stage of the viral life cycle, they appear to work by accelerating the assembly of the capsid core, a mechanism distinct from the stabilizing effect of PF-74. nih.gov In the late stage, they interfere with the production of infectious HIV-1 virions, similar to PF-74. nih.gov Surface plasmon resonance (SPR) studies confirmed that the capsid protein is the direct binding target of these compounds. nih.gov

Another compound, CAP-1 (N-(3-chloro-4-methylphenyl)-N'-[2-[([5-[(dimethylamino)-methyl]-2-furyl]-methyl)-sulfanyl]ethyl]urea), which is not a direct derivative but shares a related structural class, also targets the HIV-1 capsid. researchgate.net It binds to the N-terminal domain of the capsid protein and inhibits its assembly in vitro. researchgate.net Viruses produced in the presence of CAP-1 show abnormal core morphologies and varied sizes, which is consistent with the inhibition of CA-CA interactions during virus assembly and maturation. researchgate.net This highlights the potential of targeting HIV-1 capsid assembly as a viable antiviral strategy.

Antibacterial and Anti-biofilm Efficacy

Derivatives of this compound have demonstrated notable antibacterial and anti-biofilm properties. The inhibition of carbonic anhydrases in bacteria has been suggested as a mechanism that can interfere with bacterial growth. researchgate.net

A series of N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide were synthesized and screened against both gram-negative and gram-positive bacteria. nih.gov All the synthesized compounds showed better activity than the parent compound, with one derivative, N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c), being the most active against all tested strains, showing efficacy comparable to the standard antibiotic ciprofloxacin. nih.gov

In another study, new aryl thiazolone–benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities. researchgate.net Several of these analogues exhibited significant inhibition against Staphylococcus aureus. researchgate.net For instance, compounds 4e, 4g, and 4h showed potent activity against S. aureus and also displayed significant anti-biofilm capabilities against Klebsiella pneumoniae. researchgate.net This suggests that these compounds not only kill planktonic bacteria but can also prevent the formation of biofilms, which are notoriously difficult to eradicate. Other studies have also reported the antibacterial and anti-biofilm activities of various heterocyclic compounds bearing sulfonamide moieties. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity | MIC Value/Inhibition % | Reference |

|---|---|---|---|---|

| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) | Gram-positive & Gram-negative strains | Antibacterial | Comparable to Ciprofloxacin | nih.gov |

| Aryl thiazolone–benzenesulfonamide (4e) | Staphylococcus aureus | Antibacterial | 80.69% inhibition at 50 µg/mL | researchgate.net |

| Aryl thiazolone–benzenesulfonamide (4g) | Staphylococcus aureus | Antibacterial | 69.74% inhibition at 50 µg/mL | researchgate.net |

| Aryl thiazolone–benzenesulfonamide (4h) | Staphylococcus aureus | Antibacterial | 68.30% inhibition at 50 µg/mL | researchgate.net |

| Aryl thiazolone–benzenesulfonamide (4g) | Klebsiella pneumoniae | Anti-biofilm | 79.46% inhibition | researchgate.net |

| Aryl thiazolone–benzenesulfonamide (4h) | Klebsiella pneumoniae | Anti-biofilm | 77.52% inhibition | researchgate.net |

Antifungal and Antimalarial Activity Characterization

The therapeutic spectrum of benzenesulfonamide derivatives extends to eukaryotic pathogens, including fungi and the parasites that cause malaria.

Antifungal activity has been observed in several arylsulfonamide derivatives against various Candida species, which are common human fungal pathogens. nih.govnih.gov In one study, a series of sulfonamide-based compounds were tested against Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov A "hit compound," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, and its derivatives showed fungistatic potential. nih.gov Notably, an amine derivative and its hydrochloride salt exhibited fungicidal effects against Candida glabrata. nih.gov The mechanism is hypothesized to involve the inhibition of carbonic anhydrase, an enzyme essential for the growth of some yeasts. nih.gov Other heterocyclic compounds incorporating a sulfonamide moiety have also been reported to possess antifungal properties. nih.gov

In the fight against malaria , new chemical classes of drugs are urgently needed due to widespread resistance. Benzenesulfonamides have been investigated as a potential new antimalarial chemotype. A panel of primary benzenesulfonamide compounds was tested for in vitro activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum, the deadliest malaria parasite. The findings from these studies provide a basis for the further evaluation of this class of compounds as antimalarials. Additionally, other related heterocyclic structures, such as coumarin- nih.govnih.govnih.gov-triazoles with a sulfonamide attachment and N-acylated furazan-3-amines, have also shown promising antiplasmodial activities.

Interactions with Biological Macromolecules and Substrate Mimicry

A primary mechanism through which many benzenesulfonamide derivatives exert their biological effects is by interacting with and inhibiting specific enzymes, often acting as substrate mimics. A key family of enzymes targeted by these compounds is the carbonic anhydrases (CAs) . researchgate.net CAs are metalloenzymes that play crucial roles in various physiological processes.

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and their affinity for various human carbonic anhydrase isoenzymes (e.g., CA I, CA II, CA IX, CA XII) has been measured. researchgate.net Some of these compounds show selective binding to specific isoforms. For example, certain chlorinated pyrrolidinone-based benzenesulfonamides bind more strongly to specific CA isoenzymes. nih.gov The sulfonamide moiety is crucial for this interaction, as it typically coordinates with the zinc ion in the enzyme's active site, mimicking the binding of the natural substrate (bicarbonate). nih.gov This inhibitory action on CAs is linked to the anti-cancer effects of these compounds, as some CA isoforms, like CA IX, are overexpressed in hypoxic tumors and contribute to their survival and proliferation. researchgate.net

Beyond human CAs, these derivatives have also been shown to inhibit bacterial carbonic anhydrases, such as VchαCA from Vibrio cholerae, which is thought to contribute to their antibacterial properties. researchgate.net

In addition to carbonic anhydrases, other macromolecular targets have been identified. For instance, some indolic benzenesulfonamides have been shown to interfere with tubulin dynamics, a mechanism shared by well-known chemotherapy agents. nih.gov This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The ability of these compounds to bind to the colchicine (B1669291) site on tubulin further supports their role as microtubule-destabilizing agents. nih.gov

Analytical and Spectroscopic Characterization in N 3 Aminophenyl Benzenesulfonamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework of N-(3-aminophenyl)benzenesulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns, and integration of the signals for the protons are anticipated to appear in distinct regions. The aromatic protons of the two phenyl rings would typically resonate in the downfield region, generally between δ 6.0 and 8.0 ppm. The specific positions depend on the electronic effects of the substituents. The protons of the aminophenyl ring are influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonamide group, leading to complex splitting patterns. The protons on the benzenesulfonyl group will also appear in the aromatic region. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH-) group are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. For comparison, the aromatic protons in various N-arylsulfonamides have been reported in the range of δ 7.06-7.69 ppm rsc.org. The chemical shifts for protons attached to a nitrogen atom in amides are typically found in the range of 5.0-9.0 ppm inflibnet.ac.in. Aromatic proton-proton coupling constants (J) are typically in the range of 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling ucsd.eduorganicchemistrydata.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would be expected to show 12 distinct signals for the 12 carbon atoms, assuming no accidental magnetic equivalence. The carbons of the aromatic rings would resonate in the range of approximately δ 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) would be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the amino group. Conversely, the carbon atom attached to the sulfonamide group would be shifted downfield. For instance, in a related compound, 4-nitro-N-phenylbenzenesulfonamide, the aromatic carbons appear between δ 121.2 and 150.3 ppm rsc.org. In various N-arylsulfonamides, the aromatic carbons have been observed in the range of δ 121.7-143.9 ppm rsc.org.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (benzenesulfonyl) | 7.8 - 8.0 | m | |

| Aromatic-H (aminophenyl) | 6.5 - 7.5 | m | |

| -NH₂ | 3.5 - 5.0 | br s | |

| -SO₂NH- | 9.0 - 10.5 | br s | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Aromatic C-S | 140 - 145 | ||

| Aromatic C-N (sulfonamide) | 135 - 140 | ||

| Aromatic C (benzenesulfonyl) | 125 - 135 | ||

| Aromatic C-N (amine) | 145 - 150 | ||

| Aromatic C (aminophenyl) | 110 - 130 |

Note: These are predicted values based on typical ranges for similar functional groups and related structures. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, S=O, C-N, and C-H bonds.

The key expected vibrational frequencies are:

N-H stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The secondary sulfonamide (-SO₂NH-) N-H stretch is expected as a single, often broad, band around 3200-3300 cm⁻¹.

S=O stretching: The sulfonyl group (-SO₂-) will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For example, in a sulfonamide derivative, these bands were observed at 1334 cm⁻¹ and 1159 cm⁻¹ researchgate.net.

Aromatic C-H stretching: These vibrations are generally observed above 3000 cm⁻¹.

Aromatic C=C stretching: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations for the aromatic amine are expected in the 1350-1250 cm⁻¹ range.

S-N stretching: The stretching vibration of the S-N bond in sulfonamides is typically observed in the range of 935-875 cm⁻¹ researchgate.net.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium |

| Symmetric Stretch | 3300 - 3400 | Medium | |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3200 - 3300 | Medium-Broad |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Symmetric Stretch | 1120 - 1160 | Strong | |

| C-N | Stretch | 1250 - 1350 | Medium |

| S-N | Stretch | 875 - 935 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the aromatic rings and the associated auxochromes (-NH₂ and -SO₂NH-). The benzene (B151609) ring itself has characteristic absorptions around 254 nm. The presence of the amino and sulfonamido groups, which act as auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity. For comparison, benzenesulfonamide (B165840) exhibits absorption maxima at approximately 218 nm and 264 nm sielc.com. The spectrum of 3-aminophenol, which contains a similarly substituted benzene ring, shows absorption maxima that can be referenced for prediction researchgate.net.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)